
2-(3-Oxoheptyl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Oxoheptyl)cyclohexan-1-one: is an organic compound that belongs to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with a 3-oxoheptyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method to synthesize 2-(3-oxoheptyl)cyclohexan-1-one involves the aldol condensation of cyclohexanone with heptanal. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to promote the formation of the aldol product, which is then dehydrated to yield the desired compound.
-
Michael Addition: : Another synthetic route involves the Michael addition of cyclohexanone to 3-hepten-2-one. This reaction is catalyzed by a base such as sodium ethoxide or potassium tert-butoxide. The reaction proceeds through the formation of an enolate intermediate, which adds to the α,β-unsaturated ketone to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
-
Oxidation: : 2-(3-oxoheptyl)cyclohexan-1-one can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : This compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Reagents such as Grignard reagents and organolithium compounds are often used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol; lithium aluminum hydride in ether.
Substitution: Grignard reagents in dry ether; organolithium compounds in hexane.
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted cyclohexanones and alcohols.
科学的研究の応用
2-(3-oxoheptyl)cyclohexan-1-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Material Science: It is explored for its potential use in the development of new materials, such as polymers and resins.
Industrial Chemistry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2-(3-oxoheptyl)cyclohexan-1-one involves its interaction with various molecular targets, primarily through its carbonyl group. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The pathways involved include nucleophilic addition and substitution reactions.
類似化合物との比較
2-(3-oxoheptyl)cyclohexan-1-one can be compared with other cyclohexanone derivatives:
Cyclohexanone: The parent compound, which lacks the 3-oxoheptyl group, is less complex and has different reactivity.
2-(3-Oxopropyl)cyclohexan-1-one: A similar compound with a shorter alkyl chain, which affects its physical and chemical properties.
2-(3-Oxohexyl)cyclohexan-1-one: Another similar compound with a different alkyl chain length, influencing its reactivity and applications.
The uniqueness of this compound lies in its specific alkyl chain length, which imparts distinct properties and reactivity compared to its analogs.
特性
CAS番号 |
136764-03-9 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC名 |
2-(3-oxoheptyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-2-3-7-12(14)10-9-11-6-4-5-8-13(11)15/h11H,2-10H2,1H3 |
InChIキー |
QPMKYESVLYTDFF-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)CCC1CCCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[di(propan-2-yl)amino]boranecarbonitrile](/img/structure/B14262592.png)
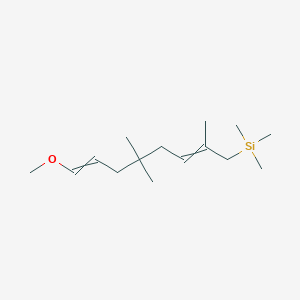
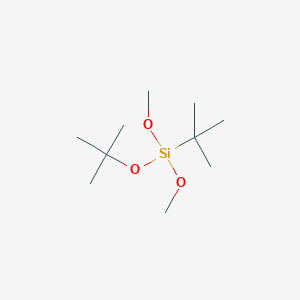

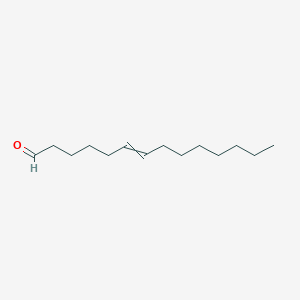

![4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium](/img/structure/B14262627.png)
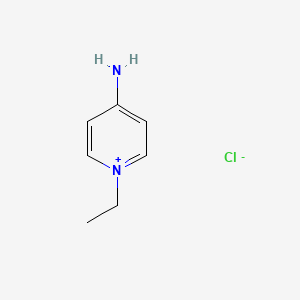
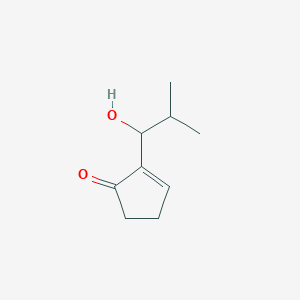
![Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl-](/img/structure/B14262638.png)



![Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate](/img/structure/B14262684.png)
